N-(3-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(3-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a triazine-based acetamide derivative characterized by a 1,2,4-triazin-3-yl core modified with a 4-methylbenzyl substituent at position 6 and a 3-fluorophenylacetamide group linked via a thioether bridge. Its structure combines a triazinone scaffold—a moiety known for bioactivity—with fluorinated and benzyl substituents, which may enhance metabolic stability and target binding .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-5-7-13(8-6-12)9-16-18(26)22-19(24-23-16)27-11-17(25)21-15-4-2-3-14(20)10-15/h2-8,10H,9,11H2,1H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDPWRQLXMWJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound with a complex structure that includes a triazine ring and various functional groups. This article explores its biological activities, including antimicrobial, antitumor, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.4 g/mol. The presence of a fluorine atom and a thioether group enhances its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 886958-91-4 |
Antimicrobial Activity
Research indicates that compounds containing triazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazine have shown effectiveness against various bacterial strains. In particular, the compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of similar triazine derivatives, it was found that modifications in the phenyl ring significantly influenced activity. Compounds with electron-withdrawing groups demonstrated enhanced antibacterial effects compared to those with electron-donating groups .
The minimum inhibitory concentration (MIC) values for selected compounds were reported as follows:
| Compound | MIC (µg/mL) |
|---|---|
| Compound A | 50 |
| Compound B | 25 |
| This compound | TBD |
Antitumor Activity
The antiproliferative effects of this compound have been investigated in various cancer cell lines. Studies reveal that similar triazine derivatives exhibit significant cytotoxicity against breast, colon, and lung cancer cell lines.
Findings on Antiproliferative Activity
Research has shown that compounds with structural similarities to N-(3-fluorophenyl)-2-acetamide can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| HCT116 (Colon Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress has been suggested as a pathway for the observed cytotoxic effects.
- Signal Transduction Pathways : The compound may influence pathways related to apoptosis and cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and reported bioactivities. Below is a detailed analysis:
Triazinone Derivatives with Antioxidant Activity
Makk et al. synthesized diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonates (e.g., 81f) and their hydrolyzed phosphonic acid analogs. These compounds share the 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl core with the target compound but differ in substituents:
- Key Differences : The presence of a phosphonate/phosphonic acid group at position 3 and a trifluoroacetamido-fluorophenyl group at position 4.
- Bioactivity : Compound 81f demonstrated potent antioxidant activity (IC₅₀ = 2.8 µM in DPPH assay), surpassing ascorbic acid (IC₅₀ = 4.2 µM). This suggests that electron-withdrawing groups (e.g., trifluoroacetamido) enhance radical scavenging, whereas the target compound’s 4-methylbenzyl group may prioritize lipophilicity over antioxidant efficacy .
Anticancer Triazin-Acetamide Hybrids
Zolnowska et al. explored 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives. While these lack the acetamide-thioether linkage, they highlight the importance of the triazinone scaffold in apoptosis induction.
- Structural Parallels : Both classes feature a 5-oxo-triazin-3-yl group linked to aromatic systems.
- Bioactivity : Derivatives with chloro and methylthio substituents showed IC₅₀ values of 0.8–12 µM against leukemia (HL-60) and colon cancer (HCT-116) cells. The target compound’s 3-fluorophenyl and 4-methylbenzyl groups may similarly enhance cytotoxicity by modulating membrane permeability or kinase inhibition .
Benzyl-Substituted Triazinones
A 2010 study fused 2-(4-bromophenoxy)acetic acid hydrazide with a triazinone core to yield N1-[4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]-N2-[2-(4-bromophenoxy)acetyl]hydrazine.
- Key Differences : The tert-butyl group at position 6 versus the target’s 4-methylbenzyl.
- Implications : Bulky substituents like tert-butyl may hinder target engagement, whereas the benzyl group in the target compound could improve binding to hydrophobic enzyme pockets .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Flexibility : The thioether bridge in the target compound allows modular substitution, as seen in analogs where phosphonate or sulfonamide groups are introduced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
